

Application Notes and Protocols for 3-Bromo Midodrine Reference Standard

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Compound of Interest

Compound Name: 3-Bromo Midodrine

Cat. No.: B584898

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Introduction: The Critical Role of Impurity Reference Standards in Pharmaceutical Quality

Midodrine is a peripherally acting alpha-1 adrenergic agonist used clinically to treat orthostatic hypotension.[1] It is administered as a prodrug, which is enzymatically hydrolyzed to its active metabolite, desglymidodrine.[2][3] This active metabolite elicits its therapeutic effect by binding to alpha-1 adrenergic receptors in the vasculature, causing vasoconstriction and a subsequent increase in blood pressure.[3][4]

In the synthesis and manufacturing of any Active Pharmaceutical Ingredient (API) like Midodrine, the formation of impurities is inevitable. These impurities can arise from starting materials, intermediates, or degradation of the drug substance over time.[5][6] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate strict control over these impurities to ensure the safety and efficacy of the final drug product.[7][8][9]

3-Bromo Midodrine is a known related compound and potential process impurity of Midodrine.[10] Its presence, even in trace amounts, must be accurately identified and quantified. This necessitates the use of a highly purified and well-characterized reference standard.[11] A reference standard serves as a benchmark in analytical testing, allowing for the unambiguous identification and precise measurement of specific impurities.[12][13] The quality and purity of the reference standard itself are paramount, as they directly impact the validity of all analytical results obtained.[11][14]

This document provides detailed application notes and protocols for the use of the **3-Bromo Midodrine** reference standard in the quality control of Midodrine Hydrochloride, designed for researchers, analytical scientists, and drug development professionals.

3-Bromo Midodrine Reference Standard: Product Specifications

This reference standard is a highly purified compound, suitable for use in qualitative and quantitative analyses. It is essential for method development, validation, and routine quality control testing of Midodrine drug substance and drug products.[15]

Parameter	Specification
Chemical Name	2-Amino-N-[2-(3-bromo-2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide
CAS Number	1797102-13-6
Molecular Formula	C ₁₂ H ₁₇ BrN ₂ O ₄
Molecular Weight	333.18 g/mol
Purity (by HPLC)	≥98%
Appearance	White to Off-White Solid
Storage	Store at 2-8°C, protected from light

Data derived from available supplier information.[16]

Application I: Quantification of 3-Bromo Midodrine in Midodrine HCl API by HPLC

Principle

A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method is the industry standard for separating and quantifying Midodrine and its related impurities.[17] This protocol utilizes the **3-Bromo Midodrine** reference standard to accurately determine its concentration in a Midodrine HCl API sample. The principle relies on the

differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase, allowing for their separation and subsequent detection by UV absorbance. The concentration of **3-Bromo Midodrine** is calculated by comparing its peak area to that of a known concentration of the reference standard.

Experimental Protocol

3.2.1. Equipment and Materials

- HPLC system with UV or DAD detector
- Data acquisition and processing software (e.g., Empower, Chromeleon)
- Analytical balance
- C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size)
- Volumetric flasks, pipettes, and vials
- Sonicator
- pH meter
- 0.45 μ m membrane filters
- **3-Bromo Midodrine** Reference Standard
- USP Midodrine Hydrochloride RS
- Acetonitrile (HPLC grade)
- Monobasic potassium phosphate (ACS grade)
- Phosphoric acid (ACS grade)
- Purified water (Type I)

3.2.2. Preparation of Solutions

- Buffer Solution (pH 4.0): Dissolve 13.6 g of monobasic potassium phosphate in 1000 mL of water. Adjust the pH to 4.00 ± 0.05 with phosphoric acid.[18]
- Mobile Phase: Prepare a filtered and degassed mixture of Acetonitrile and Buffer Solution in a ratio of 15:85 (v/v).[18] The exact ratio may be adjusted to meet system suitability requirements.
- Diluent: Use the Mobile Phase as the diluent.
- Standard Stock Solution (**3-Bromo Midodrine**): Accurately weigh about 5 mg of the **3-Bromo Midodrine** reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent to obtain a solution with a concentration of approximately 50 µg/mL.
- Working Standard Solution: Dilute 1.0 mL of the Standard Stock Solution to 50.0 mL with Diluent to obtain a final concentration of approximately 1.0 µg/mL.
- Sample Solution (Midodrine HCl API): Accurately weigh about 50 mg of the Midodrine HCl API sample and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent to obtain a solution with a concentration of approximately 500 µg/mL.

3.2.3. Chromatographic Conditions

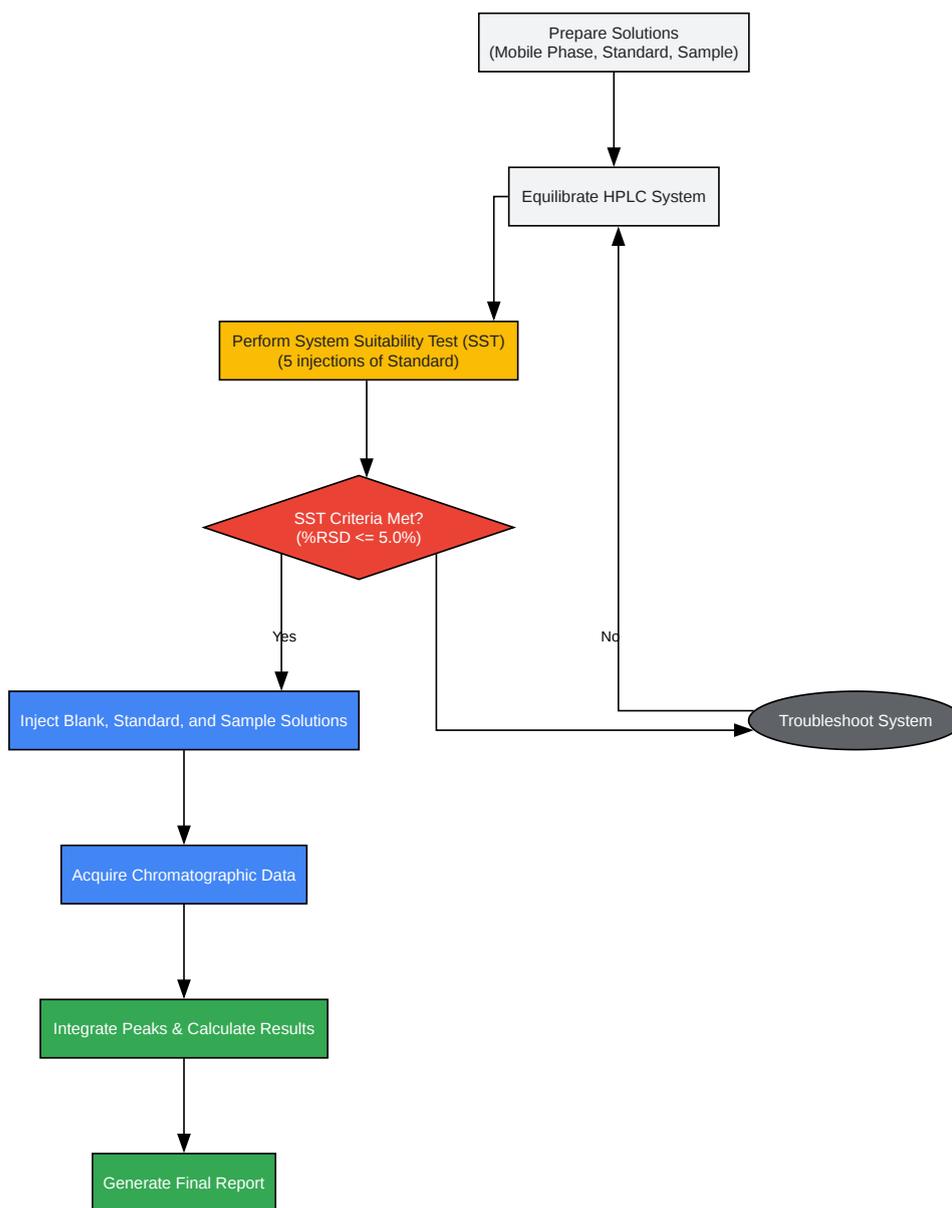
Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase	Acetonitrile : pH 4.0 Phosphate Buffer (15:85, v/v)
Flow Rate	1.0 mL/min
Detection Wavelength	290 nm
Injection Volume	20 µL
Column Temperature	30°C (Ambient)
Run Time	Approximately 30 minutes

These conditions are a starting point and may require optimization.[18][19]

3.2.4. System Suitability and Procedure

To ensure the validity of the analytical results, a system suitability test (SST) must be performed before sample analysis.

- **System Suitability:** Inject the Working Standard Solution five times. The system is deemed suitable for use if the relative standard deviation (%RSD) of the peak area for **3-Bromo Midodrine** is not more than 5.0%. The tailing factor for the **3-Bromo Midodrine** peak should be not more than 2.0.
- **Procedure:** After passing SST, inject the Diluent (as a blank) once, followed by the Working Standard Solution and the Sample Solution in duplicate.
- **Workflow Visualization:**



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Caption: HPLC analysis workflow for impurity quantification.

3.2.5. Calculation

Calculate the percentage of **3-Bromo Midodrine** in the Midodrine HCl API sample using the following formula:

$$\% \text{ Impurity} = (\text{Area_Sample} / \text{Area_Standard}) * (\text{Conc_Standard} / \text{Conc_Sample}) * 100$$

Where:

- Area_Sample is the peak area of **3-Bromo Midodrine** in the Sample Solution chromatogram.
- Area_Standard is the average peak area of **3-Bromo Midodrine** in the Working Standard Solution chromatograms.
- Conc_Standard is the concentration of the **3-Bromo Midodrine** Working Standard Solution ($\mu\text{g/mL}$).
- Conc_Sample is the concentration of the Midodrine HCl in the Sample Solution ($\mu\text{g/mL}$).

Application II: Analytical Method Validation

The **3-Bromo Midodrine** reference standard is essential for validating the analytical method to demonstrate its suitability for its intended purpose, as per ICH Q2(R1) guidelines.

Specificity / Selectivity

Objective: To demonstrate that the analytical method can unequivocally assess the **3-Bromo Midodrine** peak in the presence of other components, such as the Midodrine API, other impurities, and degradation products.

Protocol:

- Prepare a solution containing the Midodrine HCl API.
- Prepare a solution containing the **3-Bromo Midodrine** reference standard.
- Prepare a "spiked" sample by adding a known amount of the **3-Bromo Midodrine** reference standard to the Midodrine HCl API solution.

- Analyze all three solutions by HPLC.
- Acceptance Criteria: The method is specific if the **3-Bromo Midodrine** peak is well-resolved from the main Midodrine peak and any other impurity peaks (Resolution > 2.0). The peak in the un-spiked sample should be identified at the same retention time as the pure standard.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

Objective: To determine the lowest concentration of **3-Bromo Midodrine** that can be reliably quantified (LOQ) and detected (LOD).

Protocol:

- Prepare a series of increasingly dilute solutions of the **3-Bromo Midodrine** reference standard.
- Inject these solutions and determine the concentration at which the signal-to-noise ratio (S/N) is approximately 10 for the LOQ and 3 for the LOD.
- Acceptance Criteria: The LOQ concentration should exhibit acceptable precision and accuracy when analyzed.

Linearity

Objective: To demonstrate a linear relationship between the concentration of **3-Bromo Midodrine** and the detector response over a specified range.

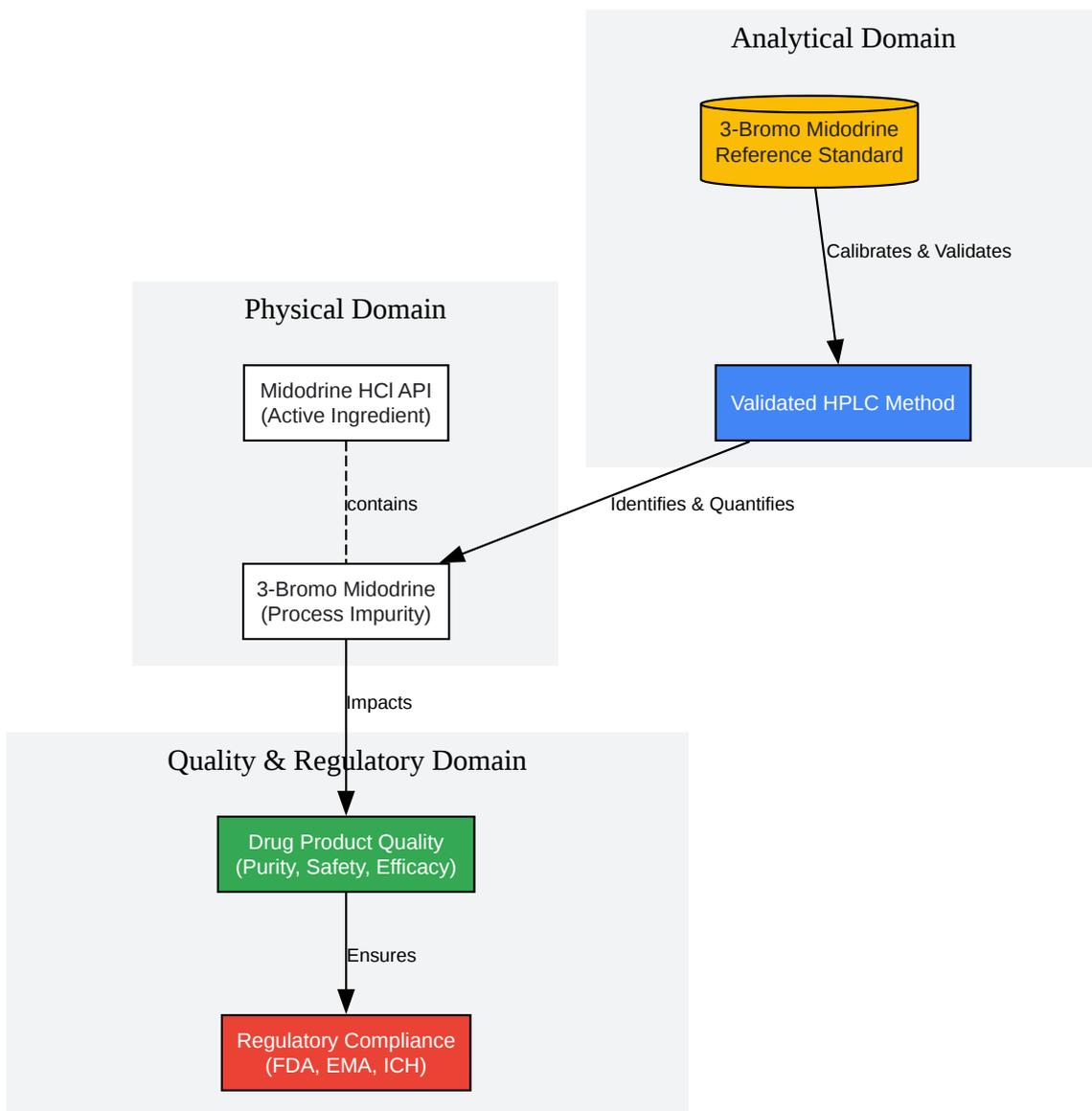
Protocol:

- Prepare at least five solutions of the **3-Bromo Midodrine** reference standard at different concentrations, typically ranging from the LOQ to 150% of the expected impurity level (e.g., 0.05% to 0.2% of the nominal sample concentration).
- Inject each solution in triplicate.
- Plot a graph of average peak area versus concentration and perform a linear regression analysis.

- Acceptance Criteria: The correlation coefficient (r^2) should be ≥ 0.999 .

The Role of Reference Standards in Quality Assurance

The use of a qualified impurity reference standard is a foundational element of pharmaceutical quality control. It provides the necessary link between an analytical measurement and the true identity and purity of a drug substance, ensuring that products released to the market are safe and effective.



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Caption: Role of the reference standard in linking the physical drug to quality compliance.

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